molecular formula C12H14O3 B14254432 1-(Furan-2-yl)oct-2-ene-1,7-dione CAS No. 489473-47-4

1-(Furan-2-yl)oct-2-ene-1,7-dione

Cat. No.: B14254432
CAS No.: 489473-47-4
M. Wt: 206.24 g/mol
InChI Key: ZVSTYFAVTMTVFB-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)oct-2-ene-1,7-dione is a chemical compound that belongs to the class of furans. Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is notable for its unique structure, which includes a furan ring attached to an octene chain with two ketone groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)oct-2-ene-1,7-dione can be achieved through various synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with oct-2-en-1-one in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)oct-2-ene-1,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Furan-2-yl)oct-2-ene-1,7-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)oct-2-ene-1,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylfuran: Another furan derivative with a similar structure but different functional groups.

    Furan-2-carbaldehyde: A precursor in the synthesis of 1-(Furan-2-yl)oct-2-ene-1,7-dione.

    Furan-2-ylmethanol: A furan derivative with an alcohol functional group.

Uniqueness

This compound is unique due to its specific structure, which includes both a furan ring and an octene chain with two ketone groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

489473-47-4

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(furan-2-yl)oct-2-ene-1,7-dione

InChI

InChI=1S/C12H14O3/c1-10(13)6-3-2-4-7-11(14)12-8-5-9-15-12/h4-5,7-9H,2-3,6H2,1H3

InChI Key

ZVSTYFAVTMTVFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC=CC(=O)C1=CC=CO1

Origin of Product

United States

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